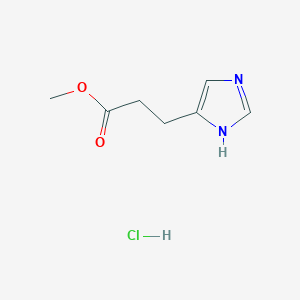

methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride

CAS No.: 53958-94-4

Cat. No.: VC8469031

Molecular Formula: C7H11ClN2O2

Molecular Weight: 190.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53958-94-4 |

|---|---|

| Molecular Formula | C7H11ClN2O2 |

| Molecular Weight | 190.63 g/mol |

| IUPAC Name | methyl 3-(1H-imidazol-5-yl)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C7H10N2O2.ClH/c1-11-7(10)3-2-6-4-8-5-9-6;/h4-5H,2-3H2,1H3,(H,8,9);1H |

| Standard InChI Key | AITCRIQOLWJSQW-UHFFFAOYSA-N |

| SMILES | COC(=O)CCC1=CN=CN1.Cl |

| Canonical SMILES | COC(=O)CCC1=CN=CN1.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound consists of a methyl ester group attached to a propanoic acid backbone, which is further substituted at the third carbon by a 1H-imidazol-4-yl moiety. The hydrochloride salt enhances its stability and solubility in polar solvents such as methanol and dichloromethane .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 42–45°C |

| Boiling Point | 328°C |

| Density | 1.183 g/cm³ |

| Flash Point | 152°C |

| Solubility | Methanol, Dichloromethane |

| pKa | 14.00 ± 0.10 |

The imidazole ring’s aromaticity contributes to the compound’s thermal stability, while the ester group facilitates reactivity in nucleophilic acyl substitution reactions. The hydrochloride salt form ensures improved crystallinity, as evidenced by its off-white to pale yellow solid appearance .

Synthesis and Preparation

Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is typically synthesized via esterification of 3-(imidazol-4-yl)propionic acid. A notable method involves the catalytic hydrogenation of urocanic acid (3-(1H-imidazol-4-yl)acrylic acid) followed by esterification .

Key Synthetic Steps :

-

Hydrogenation of Urocanic Acid:

Urocanic acid (2.00 g, 14.5 mmol) is suspended in water and subjected to hydrogenation using 10% Pd/C under 30 psi for 2 hours. This step yields 3-(imidazol-4-yl)propionic acid with a 96% yield. -

Esterification:

The propionic acid intermediate is treated with methanol in the presence of an acid catalyst (e.g., HCl) to form the methyl ester hydrochloride salt.

Raw materials for this synthesis include methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride and 3-(1H-imidazol-4-yl)propionic acid hydrochloride .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Methyl 3-(1H-imidazol-4-yl)propanoate HCl | 154.17 | Methyl ester, high solubility in MeOH | |

| Ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate HCl | 218.68 | Branched ester, enhanced lipophilicity | |

| (S)-Methyl-2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate HCl | 447.96 | Trityl-protected amine, chiral center |

The methyl ester’s lower molecular weight compared to ethyl derivatives (Table 2) enhances its solubility in aqueous systems, making it preferable for reactions requiring polar solvents . In contrast, trityl-protected variants like (S)-methyl-2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride are utilized in peptide synthesis due to their steric protection of reactive amine groups .

Stability and Reactivity

The compound’s stability is influenced by its hydrochloride salt form, which mitigates hydrolysis of the ester group under ambient conditions. Storage recommendations include sealing in dry environments at 2–8°C to prevent deliquescence . Reactivity studies suggest that the imidazole ring participates in electrophilic substitution reactions, while the ester group undergoes hydrolysis under basic conditions to yield 3-(imidazol-4-yl)propionic acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume